2-Acetyl-1,2,3,4-tetrahydroisoquinoline

説明

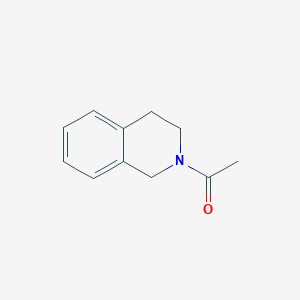

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPSLURCSFQDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344892 |

Source

|

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-67-2 |

Source

|

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery and development.[4] This guide provides a detailed technical overview of the primary synthetic pathways to a key derivative, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline.

This document will delve into the two most prominent synthetic strategies for constructing the THIQ framework en route to the target molecule: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by subsequent reduction and N-acetylation. A direct N-acetylation of the parent 1,2,3,4-tetrahydroisoquinoline will also be presented as a straightforward final step.

We will explore the underlying mechanisms of these reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of tetrahydroisoquinoline derivatives.

Comparative Overview of Synthetic Pathways

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-phenylethylamine and an aldehyde (e.g., acetaldehyde) | N-acyl-β-phenylethylamine |

| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[2][5] |

| Initial Product | 1-substituted-1,2,3,4-tetrahydroisoquinoline | 1-substituted-3,4-dihydroisoquinoline[5] |

| Subsequent Steps | N-acetylation | Reduction (e.g., with NaBH₄) followed by N-acetylation |

| Reaction Conditions | Can range from mild to harsh, depending on the substrate[6] | Generally requires harsher, refluxing acidic conditions[5] |

| Advantages | Atom economical, can be a one-pot reaction to the THIQ core. | Good for constructing the isoquinoline core with a pre-installed acyl group precursor. |

| Disadvantages | Can be low yielding for unactivated aromatic rings.[6] | Requires a multi-step sequence (cyclization, reduction, N-acetylation), use of hazardous reagents. |

Pathway 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Mechanistic Rationale

The reaction proceeds via the formation of a Schiff base intermediate from the β-phenylethylamine and the aldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. The use of electron-donating groups on the aromatic ring of the β-phenylethylamine can increase the nucleophilicity of the ring and facilitate the cyclization under milder conditions.[1]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes the synthesis of the core tetrahydroisoquinoline structure, which can then be N-acetylated.

Materials:

-

β-phenylethylamine

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of β-phenylethylamine in water, add an equimolar amount of acetaldehyde.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

The crude product can be purified by column chromatography on silica gel.

Pathway 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline derivatives.[5] It involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[2]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a nitrilium ion intermediate. The dehydrating agent activates the amide carbonyl group, which then undergoes an intramolecular electrophilic attack by the aromatic ring to form a spiro intermediate. Subsequent rearrangement and elimination lead to the formation of the 3,4-dihydroisoquinoline. The presence of electron-donating groups on the aromatic ring enhances the rate of the cyclization.[7]

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

Materials:

-

N-acetyl-β-phenylethylamine

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Ice

-

Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-acetyl-β-phenylethylamine in anhydrous toluene.

-

Carefully add phosphorus oxychloride dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 1-methyl-3,4-dihydroisoquinoline.

Subsequent Reduction and N-Acetylation

The 3,4-dihydroisoquinoline obtained from the Bischler-Napieralski reaction needs to be reduced to the corresponding tetrahydroisoquinoline before the final N-acetylation step.

Reduction of 1-Methyl-3,4-dihydroisoquinoline

A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[8]

Experimental Protocol:

Materials:

-

1-Methyl-3,4-dihydroisoquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane

Procedure:

-

Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Final Step: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

The final step in the synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline is the N-acetylation of the tetrahydroisoquinoline core. This can be achieved using various acetylating agents, with acetic anhydride being a common choice.[9]

Experimental Protocol: N-Acetylation

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (or the 1-methyl derivative)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Methylene chloride

-

Water

-

Dilute sodium hydroxide solution

-

Carbon dioxide (gas or dry ice)

Procedure:

-

Suspend the tetrahydroisoquinoline (as the hydrobromide salt, for example) and anhydrous sodium acetate in methylene chloride.[9]

-

Add acetic anhydride to the mixture and heat to reflux for one hour.[9]

-

After cooling, add water and separate the organic phase.[9]

-

Extract the aqueous phase with methylene chloride.[9]

-

Combine the organic extracts and evaporate the solvent.[9]

-

Dissolve the residue in dilute sodium hydroxide solution and stir on a boiling water bath for 30 minutes.[9]

-

Precipitate the product by introducing carbon dioxide.[9]

-

Filter the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-acetyl-1,2,3,4-tetrahydroisoquinoline.[9][10]

Safety Considerations

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching of POCl₃ should be done carefully by slowly adding the reaction mixture to ice or a cold, stirred aqueous solution.

-

Sodium borohydride (NaBH₄): This is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a dry environment. The quenching of NaBH₄ should be performed slowly and with cooling.

-

Acetic Anhydride: This is a corrosive and lachrymatory liquid. It should be handled in a fume hood with appropriate PPE.

-

General Precautions: Always wear appropriate PPE in the laboratory. Before starting any reaction, it is crucial to read and understand the safety data sheets (SDS) for all chemicals being used.

Conclusion

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be effectively achieved through several pathways, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent for the construction of the core heterocyclic system. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to the use of hazardous reagents. The Pictet-Spengler reaction offers a more direct route to the tetrahydroisoquinoline core, while the Bischler-Napieralski reaction provides a reliable method for forming the isoquinoline ring system, which can then be further functionalized. Careful consideration of the mechanistic details and practical aspects of each step is crucial for the successful synthesis of this important class of compounds.

References

-

PrepChem. (n.d.). Synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

-

ResearchGate. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

ResearchGate. (2021, October 9). Bischler‐Napieralski Cyclization: A Versatile Reaction towards Functional Aza‐PAHs and Their Conjugated Polymers | Request PDF. Retrieved from [Link]

-

Academia.edu. (2017, September 27). Syntheses of Medicinal Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

YouTube. (2022, September 6). Bischler-Napieralski and Pictet-Spengler. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

ACS Publications. (2010, August 23). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Retrieved from [Link]

-

International Journal of Scientific and Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

- Ohio State University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Retrieved from [Link]

- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

WordPress.com. (2009, June 3). My friend phosphorus oxychloride | Chemical Space. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

2-Acetyl-1,2,3,4-Tetrahydroisoquinoline: Metabolic Fate, Structural Stability, and Pharmacological Utility

This technical guide provides an in-depth analysis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Acetyl-TIQ) .

Executive Summary

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (N-acetyl-TIQ) is the N-acetylated derivative of the endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ).[1] In neuropharmacology, it represents a critical metabolic divergence point from the neurotoxic pathways associated with TIQ and MPTP analogs.[1]

Unlike its N-methylated analog (N-methyl-TIQ), which can undergo bioactivation to form mitochondrial toxins, 2-Acetyl-TIQ is metabolically stable and non-toxic.[1] Its primary "mechanism of action" is defined by its structural resistance to monoamine oxidase (MAO)-mediated oxidation , serving as a detoxification product and a privileged scaffold for the design of neuroprotective agents and prodrugs.[1]

Chemical Identity & Structural Properties

-

IUPAC Name: 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

Structural Significance

The acetylation of the secondary nitrogen at position 2 fundamentally alters the electronic properties of the TIQ ring.[1]

-

Amide Resonance: The lone pair of electrons on the nitrogen is delocalized into the carbonyl group.[1] This reduces the basicity of the nitrogen (

of conjugate acid < 1) compared to the parent amine ( -

Oxidative Resistance: The reduced electron density on the nitrogen prevents the single-electron transfer necessary for oxidation by MAO-B, rendering the molecule inert to the bioactivation pathway that converts MPTP to MPP+.[1]

Mechanism of Action: The Metabolic Bifurcation[1]

The biological significance of 2-Acetyl-TIQ is best understood in contrast to the N-methylation pathway .[1] TIQs are endogenous amines found in the mammalian brain.[1] Their metabolism dictates whether they become neuroprotective or neurotoxic.[1]

The "Anti-Toxin" Mechanism

The toxicity of TIQ derivatives relies on their conversion into quaternary isoquinolinium cations (similar to MPP+), which accumulate in mitochondria and inhibit Complex I of the electron transport chain.[1]

-

N-Methylation Pathway (Toxigenic): TIQ is methylated by N-methyltransferase to form N-methyl-TIQ .[1] This can be oxidized by MAO to the N-methyl-isoquinolinium ion , a potent mitochondrial toxin.[1]

-

N-Acetylation Pathway (Detoxification): TIQ is acetylated (likely by N-acetyltransferase, NAT) to form 2-Acetyl-TIQ .[1]

Visualization of Metabolic Fate

Figure 1: The metabolic bifurcation of TIQ.[1] N-acetylation represents a safety valve, preventing the formation of neurotoxic cations.[1]

Pharmacological Applications & Derivatives

While the parent 2-Acetyl-TIQ is pharmacologically inert regarding toxicity, the scaffold is highly active in specific derivative forms.[1]

Neuroprotection (The AMTIQ Derivative)

Research has identified a substituted derivative, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (AMTIQ) , as a potent neuroprotective agent.[1]

-

Mechanism: AMTIQ inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia.[1]

-

Pathway: It blocks the nuclear translocation of NF-κB , thereby reducing neuroinflammation in models of Parkinson's disease.[1]

-

Relevance: This confirms that the N-acetyl-TIQ core is a viable blood-brain barrier (BBB) permeable scaffold for delivering anti-inflammatory pharmacophores.[1]

Prodrug Delivery Systems

The 2-acetyl-TIQ moiety is used as a "masking" group in prodrug design.[1]

-

Example: In the delivery of 6-Diazo-5-oxo-L-norleucine (DON) , a glutamine antagonist.[1]

-

Function: The N-acetyl-TIQ group enhances lipophilicity and prevents premature hydrolysis by plasma enzymes.[1] Once inside the target tissue (e.g., tumor cells), specific esterases/amidases cleave the scaffold to release the active drug.[1]

Experimental Protocols

Synthesis of 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline

This protocol yields high-purity 2-Acetyl-TIQ for use as a reference standard or synthetic intermediate.[1]

Reagents:

-

Triethylamine (1.5 eq)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1,2,3,4-tetrahydroisoquinoline in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add 15 mmol of triethylamine and cool the solution to 0°C using an ice bath.

-

Acetylation: Dropwise add 12 mmol of acetic anhydride over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).[1]

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), then brine.[1]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil or low-melting solid.[1]

Mitochondrial Complex I Toxicity Assay (Negative Control)

To verify the lack of toxicity compared to N-methyl-TIQ.[1]

Materials:

-

Isolated rat liver mitochondria or permeabilized SH-SY5Y cells.[1]

-

Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.[1]

-

Substrate: 5 mM Glutamate/Malate (Complex I dependent).[1]

-

Probe: DCPIP (2,6-dichlorophenolindophenol) reduction assay.[1]

Protocol:

-

Preparation: Resuspend mitochondria (0.5 mg protein/mL) in assay buffer.

-

Treatment:

-

Measurement: Monitor the reduction of DCPIP at 600 nm spectrophotometrically for 5 minutes.

-

Result Analysis:

Data Summary: Structure-Activity Relationship (SAR)

| Compound | N-Substituent | MAO Substrate? | Mitochondrial Toxin? | Primary Biological Role |

| TIQ | -H | Yes (Slow) | Weak | Endogenous Trace Amine |

| N-Methyl-TIQ | -CH₃ | Yes (High Affinity) | Yes (After Bioactivation) | Potential Neurotoxin (MPTP-like) |

| 2-Acetyl-TIQ | -COCH₃ | No | No | Detoxified Metabolite / Scaffold |

| AMTIQ | -COCH₃ (Substituted) | No | No | Neuroprotection (Anti-inflammatory) |

References

-

Metabolic Stability & Synthesis: Bougheloum, C., et al. (2013).[1][5] "Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst." Journal of Molecular Structure, 1041, 6-15.[1][6] Link[1][7][8]

-

Neuroprotective Derivatives (AMTIQ): Kim, B. W., et al. (2016).[1] "2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons."[1] European Journal of Pharmacology, 771, 1-11.[1] Link

-

Prodrug Applications: Tenora, L., et al. (2021).[1][9] "Tumor-Targeted Delivery of 6-Diazo-5-oxo-L-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs." Journal of Medicinal Chemistry, 64(8).[1] Link[1]

-

TIQ Toxicity Mechanisms: Naoi, M., et al. (2000).[1] "The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+."[1] Journal of Neurochemistry, 75(6).[1] Link

-

Oxidative Functionalization: Postigo, A., et al. (2022).[1] "Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst." The Journal of Organic Chemistry, 87(19).[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Tetrahydroisoquinoline Derivatives | Pharmaceutical Building Blocks (3) [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CA2359952A1 - Triazole compounds with dopamine-d3-receptor affinity - Google Patents [patents.google.com]

Technical Guide: Discovery and Isolation of Tetrahydroisoquinoline Alkaloids

Executive Summary

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most pharmacologically significant classes of natural products, serving as precursors to opioids (morphine, codeine), antitumor agents (ecteinascidins), and antimicrobials (berberine). For the drug discovery professional, the isolation of these compounds presents a unique set of challenges defined by their basicity, stereochemical complexity, and susceptibility to oxidation.

This guide moves beyond generic extraction protocols to establish a self-validating isolation workflow . We integrate the mechanistic understanding of the Pictet-Spengler reaction with modern orthogonal chromatography (CPC and Prep-HPLC) to maximize yield and purity.

Biosynthetic Foundation: The Pictet-Spengler Mechanism[1]

To isolate a THIQ, one must understand its origin. The structural diversity of this class—ranging from simple benzylisoquinolines to complex bisbenzylisoquinolines—stems from the Pictet-Spengler reaction .

In biological systems, this condensation occurs between a

Understanding this pathway is critical for isolation because:

-

Precursor Co-elution: Early biosynthetic intermediates (dopamine, tyrosine) often co-extract with target alkaloids.

-

Stereochemistry: Enzymatic pathways yield specific enantiomers (usually S), whereas chemical extraction artifacts can induce racemization.

Visualization: THIQ Biosynthetic Pathway[1][2]

Figure 1: The central role of the Pictet-Spengler reaction in generating diverse THIQ scaffolds.

Strategic Source Selection & Pre-processing

Successful isolation begins with chemotaxonomy . The families Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae are the primary industrial sources.

Pre-processing Protocol:

-

Drying: Lyophilization is preferred over oven drying to prevent thermal degradation of N-oxides.

-

Particle Size: Grind biomass to 40–60 mesh. Finer powder (<60 mesh) causes backpressure issues in percolation; coarser powder (>40 mesh) limits mass transfer.

Extraction Methodology: The "Stas-Otto" Modernized

While Supercritical Fluid Extraction (SFE) is gaining traction for specific lipophilic alkaloids [1], the modified Acid-Base Extraction (Stas-Otto method) remains the gold standard for total alkaloid recovery due to its scalability and cost-effectiveness.

Comparative Analysis of Extraction Techniques

| Feature | Acid-Base Extraction (Modified Stas-Otto) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |

| Selectivity | High (based on pKa) | Tunable (via pressure/modifier) | Low (extracts cell debris) |

| Solvent Usage | High (Organic/Aqueous) | Low (CO2 + Modifier) | Medium |

| Thermal Stress | Low (if done at RT) | Low | High (local hotspots) |

| Scalability | Excellent (Industrial standard) | Moderate (High CAPEX) | Moderate |

| Target | Total Alkaloids (Salts & Bases) | Lipophilic Free Bases | Intracellular compounds |

Isolation & Purification Workflow

This workflow utilizes a "pH-zone refining" logic. By manipulating the pH relative to the alkaloid's pKa (typically 8–10 for THIQs), we can selectively partition the molecule between aqueous and organic phases.

Phase 1: The "Defat-Acid-Base" Protocol

Reagents:

-

Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) 70%.

-

Acid: 2% Hydrochloric Acid (HCl) or 5% Acetic Acid.

-

Base: Ammonium Hydroxide (NH₄OH, 25%) or Sodium Carbonate (Na₂CO₃).

-

Partition Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

Step-by-Step Methodology:

-

Initial Extraction: Macerate 100g of dried biomass in 1L of 70% MeOH for 24 hours. Filter and evaporate MeOH to obtain a crude gummy extract.

-

Acidification (Salt Formation): Resuspend the crude extract in 200 mL of 2% HCl.

-

Lipophilic Wash (Defatting): Extract the acidic aqueous layer with n-Hexane (3 x 100 mL).

-

Result: Chlorophyll, fats, and waxes migrate to Hexane. Alkaloid salts remain in the water.[7] Discard Hexane layer.

-

-

Basification (Free Base Liberation): Adjust the aqueous phase to pH 9–10 using NH₄OH.

-

Critical Check: Monitor pH with a calibrated meter. Do not exceed pH 11 to avoid hydrolysis of ester-containing alkaloids (e.g., cocaine, aconitine).

-

Observation: The solution will become cloudy as free bases precipitate.

-

-

Organic Extraction: Extract the basic aqueous solution with DCM (3 x 100 mL).

-

Result: Non-polar free bases migrate to DCM. Quaternary alkaloids (e.g., Berberine, Magnoflorine) may remain in the aqueous phase or interface.

-

-

Drying: Dry the DCM layer over Anhydrous Na₂SO₄, filter, and evaporate to yield the Total Alkaloid Fraction (TAF) .

Phase 2: Purification via Centrifugal Partition Chromatography (CPC)

Traditional silica columns often cause irreversible adsorption of basic alkaloids due to silanol interactions. Centrifugal Partition Chromatography (CPC) is the superior choice for THIQs as it uses a liquid stationary phase [2].

CPC Protocol for THIQs:

-

System: Two-phase solvent system (Arizona family or HEMWat).

-

Recommended System: n-Heptane : Ethyl Acetate : Methanol : Water (3:2:3:2 v/v).

-

Mode: Descending (Organic phase mobile) if targeting free bases; Ascending (Aqueous phase mobile) for quaternary salts.

-

Flow Rate: 5–10 mL/min (system dependent).

Visualization: Isolation Workflow

Figure 2: The "Defat-Acid-Base" isolation workflow integrated with CPC purification.

Structural Elucidation & Validation

Once an isolate is obtained, validation is mandatory.

-

HPLC Purity Check:

-

Column: C18 Core-Shell (e.g., Kinetex or Poroshell).

-

Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 4.0).

-

Note: The acidic pH is crucial to suppress silanol ionization and prevent peak tailing of the basic nitrogen [3].

-

-

NMR Spectroscopy:

-

1H NMR Diagnostic Signals: Look for the characteristic doublet of doublets (dd) around

2.5–3.5 ppm corresponding to the C-3 and C-4 protons of the isoquinoline ring. -

Shift Reagents: Addition of TFA-d1 can protonate the nitrogen, shifting adjacent protons downfield and confirming the location of the basic center.

-

-

Crystallization:

-

Convert the free base to a hydrochloride or picrate salt to facilitate crystallization for X-ray diffraction (XRD) [4].

-

References

-

Supercritical Fluid Extraction of Alkaloids

-

Centrifugal Partition Chromatography (CPC)

-

HPLC Method Development

- Title: Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column.

- Source: ResearchGate (Journal of Analytical Methods in Chemistry), 2015.

-

URL:[Link]

-

Crystallization & Structural Analysis

- Title: Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids

- Source: MDPI (Molecules), 2004.

-

URL:[Link]

-

Biosynthetic Pathway

Sources

- 1. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. via.library.depaul.edu [via.library.depaul.edu]

- 3. name-reaction.com [name-reaction.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Characterization of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Topic: Spectroscopic Analysis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (NMR, IR) Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) . While the tetrahydroisoquinoline (THIQ) scaffold is a ubiquitous pharmacophore in drug development (found in antihypertensives like Quinapril and neuroprotective agents), its N-acetylated derivatives present unique spectroscopic challenges.

The primary focus of this document is the rotameric behavior of 2-Ac-THIQ. Due to restricted rotation around the amide bond, this compound exists as a mixture of conformers at room temperature, leading to complex, "split" NMR signals often mistaken for impurities. We provide a definitive protocol for distinguishing rotamers from contaminants using Variable Temperature (VT) NMR and Infrared (IR) spectroscopy.

Structural Context & Pharmacological Relevance

The 1,2,3,4-tetrahydroisoquinoline ring system is a "privileged structure" in medicinal chemistry. The N-acetylation at position 2 serves two critical roles in drug discovery:

-

Prodrug Design: Modulating lipophilicity to improve blood-brain barrier (BBB) penetration.

-

Metabolic Marker: N-acetylation is a common Phase II metabolic pathway for THIQ-containing xenobiotics.

Key Structural Feature: The partial double-bond character of the N-C(=O) amide bond creates a high energy barrier to rotation (

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the target molecule and not artifacts, a high-purity synthesis protocol is required.

Validated Synthesis Protocol

Reaction:

Reagents:

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 1,2,3,4-THIQ in 20 mL dry DCM under nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA) and cool the solution to 0°C.

-

Acetylation: Dropwise addition of acetic anhydride. Maintain temperature <5°C to prevent side reactions.

-

Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

-

Quench & Wash: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and then Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow for the N-acetylation of tetrahydroisoquinoline.

Infrared Spectroscopy (IR) Analysis

IR spectroscopy provides the first "fingerprint" confirmation of the functional group transformation (Amine

Key Diagnostic Bands

The conversion of the secondary amine to a tertiary amide results in the loss of the N-H stretch and the appearance of a strong Carbonyl (C=O) band.

| Functional Group | Wavenumber (cm⁻¹) | Assignment & Notes |

| Amide I (C=O) | 1630 – 1650 | Primary Diagnostic. Lower frequency than ketones (1715) due to resonance overlap of Nitrogen lone pair. |

| C-H (Aromatic) | 3000 – 3100 | Weak intensity.[4] Stretches from the benzene ring protons. |

| C-H (Aliphatic) | 2850 – 2980 | Stronger intensity. Methylene (-CH₂-) groups at positions 1, 3, and 4. |

| C=C (Aromatic) | 1580 – 1610 | Ring breathing modes of the benzene ring. |

| C-N Stretch | 1400 – 1420 | Amide II/III region mixed modes. |

Technical Insight: If you observe a peak >1700 cm⁻¹, your sample likely contains unreacted acetic anhydride or has oxidized. The amide carbonyl must be below 1660 cm⁻¹ for this tertiary system.

Nuclear Magnetic Resonance (NMR) Analysis

This section addresses the most common point of confusion: the "messy" NMR spectrum caused by rotamers.

The Rotamer Phenomenon

In 2-Ac-THIQ, the amide bond has significant double-bond character. This prevents free rotation at room temperature. Consequently, the acetyl methyl group can be either syn or anti to the benzene ring (specifically the C-1 methylene).

-

Major Rotamer (~60-70%): Oxygen is typically anti to the bulkier C-1 group (E-isomer like).

-

Minor Rotamer (~30-40%): Oxygen is syn to the C-1 group (Z-isomer like).

1H NMR Data (CDCl₃, 400 MHz)

The spectrum will appear as two sets of signals. Integration values will not be integers (e.g., 0.6H and 0.4H) but will sum to the correct number of protons.

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Acetyl-CH₃ | Methyl | 2.15 & 2.20 | Two Singlets | Distinct environments for the methyl group in each rotamer. |

| H-1 | Benzylic CH₂ | 4.65 & 4.75 | Two Singlets (Broad) | Most affected by anisotropy of the carbonyl. Closest to the rotation axis. |

| H-3 | Methylene | 3.65 - 3.90 | Multiplets (Split) | Adjacent to Nitrogen; distinct shifts for each rotamer. |

| H-4 | Methylene | 2.80 - 2.95 | Triplet (Overlapping) | Further from the amide; signals often overlap or broaden. |

| Ar-H | Aromatic | 7.10 - 7.25 | Multiplet | Generally less affected, appearing as a complex overlapping region. |

Validation Protocol: Variable Temperature (VT) NMR

To prove the "impurities" are actually rotamers, perform a VT-NMR experiment.

-

Setup: Prepare sample in a high-boiling solvent (e.g., DMSO-d₆ or Tetrachloroethane-d₂).

-

Baseline: Acquire spectrum at 25°C (distinct split peaks).

-

Heating: Increase temperature in 10°C increments.

-

Coalescence: Around 80°C - 100°C, the rotation rate becomes faster than the NMR timescale. The split peaks (e.g., the two acetyl singlets) will broaden and merge into a single sharp peak.

Visualization: Rotamer Equilibrium

Caption: The dynamic equilibrium between rotamers. Heating overcomes the transition state barrier.

Mass Spectrometry (MS)

While NMR confirms structure/purity, MS confirms molecular weight.

-

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (M+): m/z 175.

-

Key Fragmentation (EI):

-

m/z 132: Loss of acetyl group [M - COCH₃]⁺.

-

m/z 104: Retro-Diels-Alder type fragmentation of the THIQ ring.

-

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| IR Carbonyl > 1700 cm⁻¹ | Residual Acetic Anhydride | Wash organic layer thoroughly with NaHCO₃; dry under high vacuum. |

| NMR: Peaks do not coalesce at 100°C | Genuine Impurity | Perform column chromatography (SiO₂, EtOAc/Hexane gradient). |

| NMR: Broad "humps" at RT | Intermediate Exchange Rate | The rotation rate is near the NMR frequency. Cool to -20°C to sharpen split peaks, or heat to coalesce. |

References

-

Synthesis & General Properties

-

Rotameric Behavior in Amides

-

Tomczyk, M., et al. (2025). "Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR." ResearchGate.[6] Retrieved from

-

-

IR Spectral Data Standards

-

NIST Mass Spectrometry Data Center.[7] (n.d.). 1,2,3,4-Tetrahydroisoquinoline Infrared Spectrum. NIST Chemistry WebBook. Retrieved from

-

-

Pharmacological Context

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]

The 2-Acetyl-1,2,3,4-tetrahydroisoquinoline Scaffold: Therapeutic Targets and Pharmacological Utility

[1][2][3][4][5]

Executive Summary

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), which functions as an endogenous neurotoxin precursor (via N-methylation), the N-acetylated derivative serves as a metabolically stable, conformationally restricted pharmacophore.[1]

This guide analyzes the transition of 2-Ac-THIQ from a metabolic byproduct to a core structural motif in drug discovery, specifically targeting Dopamine D3 receptors (neurology) , PRMT5 (oncology) , and PD-1/PD-L1 (immunotherapy) .[1]

Core Pharmacological Advantages[1]

-

Metabolic Blockade: N-acetylation prevents conversion to N-methyl-THIQ (a Parkinsonian neurotoxin analog).[1]

-

Conformational Restriction: The acetyl group limits the freedom of the nitrogen lone pair, favoring specific binding geometries in GPCRs and enzyme active sites.[1]

-

Lipophilicity Modulation: Enhances blood-brain barrier (BBB) penetration compared to the secondary amine.

Mechanistic Foundation: The Toxicity-Therapeutic Divergence[1]

The therapeutic viability of 2-Ac-THIQ hinges on its divergence from the neurotoxic metabolic pathway of endogenous THIQs.

The Metabolic Bifurcation

Endogenous THIQ is a substrate for N-methyltransferases (NMT), producing N-methyl-THIQ, which mimics MPTP toxicity (mitochondrial Complex I inhibition).[1] N-acetylation by N-acetyltransferase (NAT) acts as a detoxification mechanism or a synthetic modification to "lock" the molecule into a therapeutic state.

Figure 1: Metabolic bifurcation of the THIQ scaffold.[1] N-acetylation diverts the molecule from neurotoxic pathways toward therapeutic utility.[1]

Primary Therapeutic Targets

Dopamine D3 Receptor (Neurology & Addiction)

The 2-Ac-THIQ scaffold, particularly when substituted at the C7 position (e.g., 7-sulfonamides), exhibits high affinity and selectivity for the Dopamine D3 receptor.[1]

-

Mechanism: D3 receptors are localized in the limbic system (nucleus accumbens). Antagonism or partial agonism here modulates reward pathways without causing the motor side effects (EPS) associated with D2 blockade.

-

Structural Logic: The 2-acetyl group mimics the amide functionality found in endogenous peptides, while the rigid THIQ core positions the aromatic ring to interact with the receptor's hydrophobic pocket.

-

Key Derivative: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamides.[1]

PRMT5 (Oncology)

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme overexpressed in glioblastoma and lymphoma.

-

Mechanism: PRMT5 methylates histones (H4R3, H3R8), leading to transcriptional silencing of tumor suppressor genes.[1]

-

Scaffold Role: 2-Ac-THIQ derivatives occupy the substrate-binding pocket of PRMT5, preventing arginine methylation.[1] The acetyl group often forms hydrogen bonds with the backbone of the enzyme's active site residues (e.g., Glu435).

PD-1/PD-L1 (Immunotherapy)

Derivatives of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-acetyl-Tic) serve as peptidomimetics.[1]

-

Mechanism: Small molecule inhibition of the PD-1/PD-L1 protein-protein interaction.

-

Structural Logic: The "Tic" residue (THIQ-3-carboxylic acid) constrains the peptide backbone. Acetylation at N2 further rigidifies the structure, mimicking the beta-turn conformation required to block the PD-L1 interface.

Quantitative Data Summary

| Target | Derivative Class | Activity Metric (Typical) | Therapeutic Indication |

| Dopamine D3 | 7-Sulfonamido-2-Ac-THIQ | Schizophrenia, Addiction | |

| PRMT5 | 6/7-Substituted 2-Ac-THIQ | Glioblastoma, Lymphoma | |

| PD-1/PD-L1 | N-Acetyl-Tic Peptidomimetics | Cancer Immunotherapy | |

| TACE | 2-Ac-THIQ-5-yl derivatives | Rheumatoid Arthritis |

Experimental Protocols

Protocol A: Synthesis of the 2-Acetyl-THIQ Core

A robust method for generating the scaffold from phenylethylamine.

-

Cyclization (Pictet-Spengler):

-

Reagents: Phenylethylamine (1.0 eq), Paraformaldehyde (1.2 eq), Formic acid (solvent/catalyst).[1]

-

Procedure: Reflux phenylethylamine with paraformaldehyde in formic acid at 100°C for 4 hours.

-

Mechanism: Formation of the iminium ion followed by intramolecular electrophilic aromatic substitution.

-

-

Acetylation:

-

Reagents: Crude THIQ, Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DCM (solvent).[1]

-

Procedure: Dissolve crude THIQ in DCM. Add pyridine, then add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours.

-

Purification: Wash with 1N HCl (to remove pyridine), then sat. NaHCO3. Dry over MgSO4. Concentrate in vacuo.

-

-

Validation:

-

1H NMR (CDCl3): Look for singlet at

~2.1-2.2 ppm (Acetyl -CH3) and split signals for methylene protons (rotamers).[1]

-

Protocol B: Dopamine D3 Receptor Binding Assay

Validating the affinity of 2-Ac-THIQ derivatives.

-

Membrane Preparation:

-

Use CHO cells stably expressing human Dopamine D3 receptors.

-

Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

-

Radioligand Binding:

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Target Discovery Workflow

The following diagram illustrates the logical flow for screening 2-Ac-THIQ derivatives against the identified targets.

Figure 2: Strategic diversification of the scaffold. C7 modification targets GPCRs (D3), while C3 modification targets protein-protein interactions (PD-1).[1]

References

-

Singh, I. P., & Shah, P. (2021).[1] 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[1] Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Abe, K., et al. (2005).[1] Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

-

Google Patents. (2001). Triazole compounds with dopamine-d3-receptor affinity (CA2359952A1).[1] Retrieved from

-

Rais, R., et al. (2016).[1] Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry. Retrieved from [Link]

Technical Guide: Preliminary Cytotoxicity Profiling of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

This guide is structured as a definitive technical framework for evaluating the cytotoxicity of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Acetyl-THIQ) . Unlike its neurotoxic analog N-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), the N-acetyl derivative is frequently utilized as a stable synthetic intermediate or prodrug moiety. Consequently, this study design prioritizes distinguishing between intrinsic cytotoxicity (potential safety hazards) and pharmacological efficacy (e.g., MDR reversal).

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry but carries a structural alert due to the neurotoxicity associated with specific derivatives (e.g., MPTP analogs and endogenous neurotoxins like 1-benzyl-THIQ).

The Core Question: Does N-acetylation of the secondary amine in the THIQ ring mitigate the mitochondrial toxicity typically observed in this class, or does it serve as a metabolic pro-toxin?

Hypothesis: N-acetylation reduces the basicity of the nitrogen atom (pKa shift) and prevents the formation of the iminium ion species often responsible for Complex I inhibition in the electron transport chain. Therefore, 2-Acetyl-THIQ is hypothesized to exhibit significantly lower cytotoxicity compared to the parent THIQ or N-methyl-THIQ.

Study Objectives:

-

Quantify Potency: Determine IC50 values across relevant cell lines.

-

Differentiate Mechanism: Distinguish between mitochondrial impairment (metabolic arrest) and frank necrosis (membrane rupture).

-

Validate Safety: Establish a therapeutic window for its use as a scaffold.

Compound Characterization & Preparation

Before biological introduction, the physicochemical behavior of the compound must be standardized.

| Parameter | Specification | Rationale |

| Compound Name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Target analyte. |

| CAS Number | 56660-99-8 | Verification of identity. |

| Molecular Weight | 175.23 g/mol | Required for Molarity (M) calculations. |

| Solubility | DMSO (up to 100 mM) | High lipophilicity requires organic solvent carrier. |

| Storage | -20°C, Desiccated | Prevents amide hydrolysis. |

| Vehicle Control | 0.1% DMSO (v/v) | Max tolerance for SH-SY5Y/HepG2 cells. |

Preparation Protocol:

-

Weigh 17.5 mg of 2-Acetyl-THIQ.

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 100 mM Stock Solution .

-

Vortex for 30 seconds; inspect for clarity.

-

Aliquot into amber tubes (light sensitive) and freeze. Do not refreeze more than once.

Biological Model Selection

We utilize a dual-line approach to assess both neurotoxic potential (specific to THIQs) and general metabolic toxicity.

A. SH-SY5Y (Human Neuroblastoma)

-

Why: These cells express dopaminergic markers. THIQ toxicity is often selective for dopaminergic neurons via the dopamine transporter (DAT) or mitochondrial Complex I.

-

Relevance: Critical for ruling out Parkinsonian-like neurotoxicity.

B. HepG2 (Human Hepatocellular Carcinoma)

-

Why: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain some CYP450 activity, allowing assessment of whether 2-Acetyl-THIQ is metabolized into a more toxic species (e.g., via deacetylation or ring hydroxylation).

Experimental Workflow (Visualization)

The following diagram outlines the logical flow from compound preparation to data stratification.

Figure 1: Step-wise experimental workflow for cytotoxicity profiling. Tier 2 is triggered only if significant toxicity is observed in Tier 1.

Detailed Assay Protocols

Protocol A: MTT Reduction Assay (Mitochondrial Function)

Scientific Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. Since THIQs target mitochondria, this is the primary screen.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove media. Add 100 µL of fresh media containing 2-Acetyl-THIQ (Concentrations: 0, 1, 5, 10, 25, 50, 100 µM). Include a Positive Control (e.g., Rotenone 1 µM or Triton X-100).

-

Incubation: Incubate for 24h and 48h at 37°C, 5% CO₂.

-

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: LDH Release Assay (Membrane Integrity)

Scientific Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis (necrosis).

-

Supernatant Collection: After treatment (from Protocol A), transfer 50 µL of culture supernatant to a new plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

-

Incubation: Incubate 30 mins at Room Temperature in the dark.

-

Stop: Add 50 µL Stop Solution.

-

Read: Measure absorbance at 490 nm .

-

Calculation:

Mechanistic Validation (Advanced)

If 2-Acetyl-THIQ shows reduced viability in MTT but low LDH release, it suggests cytostasis or mitochondrial impairment without lysis. We investigate this via the Mitochondrial Membrane Potential (MMP).

JC-1 Mitochondrial Staining

-

Logic: In healthy cells, JC-1 forms red aggregates in mitochondria. In stressed cells (depolarized MMP), it remains as green monomers.

-

Method: Stain treated cells with JC-1 (2 µM) for 20 mins.

-

Analysis: Fluorescence microscopy or plate reader.

-

Red: Ex 535 nm / Em 590 nm (Healthy)

-

Green: Ex 485 nm / Em 530 nm (Apoptotic/Unhealthy)

-

Ratio: Decrease in Red/Green ratio indicates toxicity.

-

Data Analysis & Interpretation

Summarize results in the following format. A "Safe" profile for a pharmaceutical intermediate typically requires an IC50 > 50-100 µM.

| Metric | 2-Acetyl-THIQ Outcome (Expected) | Interpretation |

| IC50 (SH-SY5Y) | > 100 µM | Low neurotoxic potential compared to 1-MeTIQ. |

| IC50 (HepG2) | > 100 µM | Low hepatotoxicity; stable metabolic profile. |

| MTT vs LDH | MTT slightly lower than LDH | Compound may slow metabolism before killing cells. |

| ROS Generation | Negligible | Lack of redox cycling (unlike quinones). |

Statistical Rigor: All experiments must be performed in triplicate (n=3) with at least three independent biological replicates. Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.

Proposed Mechanism of Action (Visualized)

The following diagram illustrates why 2-Acetyl-THIQ is likely less toxic than its analogs.

Figure 2: Comparative mechanistic pathway. N-acetylation stabilizes the nitrogen, preventing the formation of the toxic iminium ion species responsible for mitochondrial inhibition.

References

-

Evaluation of THIQ Derivatives: "Structure-Activity Relationship Studies on 1,2,3,4-tetrahydroisoquinoline Derivatives." ResearchGate. Link

-

THIQ Biological Activity Review: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Link

-

Oxidative Stability: "Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines... Application in the Synthesis of 3,4-Dihydroisoquinolones." Journal of Organic Chemistry. Link

-

Prodrug Design: "Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs." Journal of Medicinal Chemistry. Link

-

General Cytotoxicity Protocols: "Guidance on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials." ICH Guidelines M3(R2). Link

Technical Investigation Guide: Metabolic Stability Profiling of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

This technical guide is structured to serve as a foundational protocol for the metabolic investigation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Acetyl-THIQ). It synthesizes established ADME (Absorption, Distribution, Metabolism, Excretion) principles with the specific chemical reactivity of the tetrahydroisoquinoline scaffold.

,Part 1: Executive Summary & Chemical Logic

The Compound Context

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Acetyl-THIQ) represents a critical structural motif in medicinal chemistry. Unlike its parent amine (THIQ), which is often studied for its neurotoxic potential (resembling MPTP), the N-acetyl variant modifies lipophilicity and alters the metabolic handle.

In drug development, this scaffold is frequently utilized to cap secondary amines, potentially improving oral bioavailability. However, the metabolic fate of the N-acetyl group is binary: it serves either as a stable metabolic blocker or a prodrug-like handle susceptible to rapid hydrolysis.

Metabolic Hypotheses (The "Why")

Before initiating wet-lab work, we must establish the chemical liabilities of the molecule to select the correct assays.

-

Liability A: Amide Hydrolysis. The acetyl group is susceptible to carboxylesterases (CES) and amidases, particularly in plasma and liver S9 fractions. This converts the compound back to the free amine (THIQ).

-

Liability B: CYP450 Oxidation. The tetrahydroisoquinoline ring contains benzylic carbons (C1 and C4) which are "metabolic soft spots" for hydroxylation.

-

Liability C: Aromatization. Oxidative stress can drive the conversion of the saturated ring to a fully aromatic isoquinoline cation, a pathway often linked to toxicity.

Part 2: Visualizing the Metabolic Pathway

The following diagram illustrates the theoretical metabolic pressure points for 2-Acetyl-THIQ. This map dictates our choice of biological matrices.

Figure 1: Predicted metabolic fate of 2-Acetyl-THIQ. The primary competition is between CYP-mediated hydroxylation and amidase-mediated deacetylation.

Part 3: Experimental Protocols

To generate reliable Intrinsic Clearance (

Assay 1: Microsomal Stability (Oxidative Focus)

This assay isolates CYP450 activity. We use Liver Microsomes (LM) rather than hepatocytes initially to distinguish Phase I oxidation from Phase II conjugation.

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse depending on scope).[1][2]

-

NADPH Regenerating System (Essential cofactor).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Protocol Steps:

-

Pre-Incubation: Thaw microsomes and dilute to 0.5 mg/mL protein concentration in buffer. Pre-warm at 37°C for 5 minutes.

-

Dosing: Spike 2-Acetyl-THIQ (from 10 mM DMSO stock) to a final concentration of 1 µM. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Initiation: Add NADPH (1 mM final) to start the reaction.[2]

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL Stop Solution (1:3 ratio) to precipitate proteins.

-

Processing: Centrifuge at 4,000 rpm for 20 minutes. Collect supernatant for LC-MS/MS.

Self-Validation Check:

-

Positive Control: Verapamil (High clearance) must show >80% depletion by 30 min.

-

Negative Control: Warfarin (Low clearance) must show <20% depletion by 60 min.

-

No-Cofactor Control: Run one set without NADPH. If depletion occurs here, it indicates non-CYP metabolism (likely hydrolysis).

Assay 2: Plasma Stability (Hydrolytic Focus)

Since 2-Acetyl-THIQ contains an amide bond, liver microsomes alone are insufficient. Plasma contains esterases that may cleave the acetyl group before the drug reaches the liver.

Protocol Differences:

-

Matrix: 100% Plasma (Lithium Heparin).

-

Cofactor: None required.

-

Timepoints: Extended (

minutes) to capture slower hydrolysis rates. -

pH Control: Ensure plasma pH is adjusted to 7.4 prior to spiking, as storage can cause pH drift.

Part 4: Analytical Method (LC-MS/MS)

Accurate quantification depends on specific Mass Spectrometry transitions. The following parameters are optimized for the THIQ scaffold.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Ionization: ESI Positive Mode.

Table 1: MRM Transitions & LC Parameters

| Parameter | Value/Setting | Rationale |

| Parent Ion (Q1) | 190.25 | Protonated 2-Acetyl-THIQ. |

| Daughter Ion 1 (Q3) | 148.20 | Loss of ketene ( |

| Daughter Ion 2 (Q3) | 132.10 | Loss of acetamide/ring fragmentation (Isoquinoline core). |

| Column | C18 or Phenyl-Hexyl | Phenyl-Hexyl provides better retention for aromatic THIQ structures. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |

| Mobile Phase B | ACN + 0.1% Formic Acid | Organic eluent. |

| Flow Rate | 0.5 mL/min | Standard for rapid elution. |

Part 5: Data Analysis & Interpretation[3]

Calculating Half-Life ( )

Plot the natural log (

Calculating Intrinsic Clearance ( )

This value scales the in vitro half-life to a clearance value normalized for protein content.

Decision Matrix

Use the calculated

- : Low Clearance (Stable). The acetyl group effectively protects the amine.

-

: High Clearance (Unstable).

-

If High Clearance in Microsomes + NADPH: The compound is rapidly oxidized (likely at C4).

-

If High Clearance in Plasma/No-Cofactor: The compound is rapidly hydrolyzed (Deacetylation).

-

Workflow Visualization

Figure 2: Parallel assay workflow to distinguish between oxidative clearance (CYP450) and hydrolytic clearance (Esterase).

References

-

Metabolism of 1,2,3,4-Tetrahydroisoquinoline. National Institutes of Health (PubMed). Detailed analysis of the parent scaffold's metabolic fate in rat models, establishing hydroxylation at the C-4 position as a primary pathway.

-

Microsomal Stability Assay Protocol. Cyprotex / Evotec. Industry-standard methodology for conducting intrinsic clearance assays using liver microsomes and NADPH regenerating systems. [Source]([Link] DMPK/absorption/metabolic-stability)

-

Medicinal Chemistry of Tetrahydroisoquinoline Analogs. RSC Advances. A comprehensive review of THIQ derivatives, discussing structure-activity relationships (SAR) and the impact of N-substitution on metabolic stability.

-

LC-MS/MS Method Development for Alkaloids. National Institutes of Health. Validation of mass spectrometry parameters for detecting isoquinoline derivatives in biological matrices.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

These application notes provide a comprehensive guide for the synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step process encompassing the classic Pictet-Spengler condensation followed by N-acetylation. This document emphasizes the underlying chemical principles, providing a robust and reproducible methodology.

Introduction: The Power of the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[3][4] It facilitates the synthesis of tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[3] The reaction's driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. This powerful reaction is not only prevalent in synthetic organic chemistry but also finds parallels in the biosynthesis of numerous alkaloids.[5]

This protocol first details the synthesis of the intermediate, 1,2,3,4-tetrahydroisoquinoline, from 2-phenylethylamine and formaldehyde. Subsequently, a straightforward N-acetylation is performed to yield the target compound, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline.

Reaction Mechanism: A Step-by-Step Look

The Pictet-Spengler synthesis of 1,2,3,4-tetrahydroisoquinoline proceeds through a well-established mechanism. The key steps are the formation of an iminium ion intermediate and the subsequent intramolecular cyclization.

Caption: Pictet-Spengler reaction mechanism.

Experimental Workflow: From Starting Materials to Final Product

The overall experimental process is a two-stage synthesis followed by purification. The workflow is designed for efficiency and high yield.

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Part 1: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline

This procedure outlines the synthesis of the tetrahydroisoquinoline intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-Phenylethylamine | 121.18 | 12.12 g (11.9 mL) | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 | 8.9 mL | 1.1 |

| Concentrated HCl | 36.46 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylethylamine (12.12 g, 100 mmol) and 100 mL of deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid (20 mL) to the stirred solution. The reaction is exothermic, so cooling in an ice bath is recommended.

-

Aldehyde Addition: To the resulting solution, add formaldehyde (8.9 mL of a 37% aqueous solution, 110 mmol).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10-12.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2,3,4-tetrahydroisoquinoline as an oil.

-

Part 2: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

This section details the conversion of the intermediate to the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | ~13.3 g (from Part 1) | 1.0 |

| Acetic Anhydride | 102.09 | 11.2 mL | 1.2 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: Dissolve the crude 1,2,3,4-tetrahydroisoquinoline from Part 1 in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (11.2 mL, 120 mmol).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford 2-Acetyl-1,2,3,4-tetrahydroisoquinoline as a solid or viscous oil.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated hydrochloric acid and acetic anhydride are corrosive. Handle with extreme care.

-

Dichloromethane is a volatile and potentially harmful solvent.

References

-

PrepChem. (n.d.). Synthesis of 2-phenylethylamine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

-

American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

L., E., M., A., A. B. J., B., & T., K. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(7), 12345-12382. [Link]

-

Chegg. (2018, October 5). Solved: The synthesis of 2-phenylethylamine from benzene can.... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

RSC Publishing. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

-

ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

MDPI. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Molecules. [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.

-

National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

-

DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCr Journals. [Link]

-

Thieme. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

-

ResearchGate. (2013). Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. grokipedia.com [grokipedia.com]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

Technical Assessment: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) in Enzyme Inhibition Assays

Introduction & Mechanistic Rationale

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) is a neutral amide derivative of the pharmacologically active 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. While the parent amine (THIQ) and its N-methylated analogs are potent substrates or inhibitors of Monoamine Oxidase (MAO) and are implicated in neurotoxicity (Parkinsonian models), the N-acetyl derivative serves a distinct role in Structure-Activity Relationship (SAR) studies.

Scientific Context:

-

Basicity Modulation: Unlike the parent amine (pKa ~9.5), the N-acetyl group renders the nitrogen non-basic. This prevents protonation at physiological pH, disrupting the cation-

interactions typically required for high-affinity binding to the MAO active site aromatic cage. -

Steric Probe: 2-Ac-THIQ is utilized to probe the steric tolerance of the MAO-B substrate cavity (specifically the entrance loop gating) compared to the smaller N-methyl group.

-

Metabolic Control: It serves as a negative control in neurotoxicity assays, as N-acetylation is often a detoxification pathway preventing the formation of the neurotoxic N-methyl-isoquinolinium ion.

This guide details the protocol for using 2-Ac-THIQ to determine inhibition constants (

Material Handling & Preparation

Compound Properties:

-

CAS: 91-21-4 (Parent THIQ), 2-Acetyl derivative often custom synthesized or cataloged as specific analogs.

-

Physical State: Viscous liquid or low-melting solid (Melting Point ~ -30°C to 20°C depending on purity).

-

Solubility: Lipophilic.[1] Poorly soluble in water; highly soluble in DMSO, Ethanol, and Methanol.

Preparation Protocol:

-

Stock Solution (10 mM): Dissolve 2-Ac-THIQ in 100% anhydrous DMSO. Vortex for 30 seconds to ensure complete homogeneity.

-

Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C. Stable for 6 months.

-

Caution: Avoid repeated freeze-thaw cycles which can introduce moisture, potentially hydrolyzing the amide bond over long durations.

-

-